

# S 3304: A Potent Inhibitor of Matrix Metalloproteinases in Tumor Metastasis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: S 3304

Cat. No.: B1680440

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

## Executive Summary

Metastasis remains a primary driver of cancer-related mortality, underscoring the urgent need for therapeutic agents that can effectively inhibit this complex process. **S 3304**, a novel, orally active D-tryptophan derivative, has emerged as a promising candidate in this arena. This technical guide provides a comprehensive overview of **S 3304**, focusing on its mechanism of action, preclinical efficacy, and clinical pharmacology in the context of tumor metastasis. Through the targeted inhibition of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, **S 3304** has demonstrated significant anti-angiogenic and anti-metastatic properties in preclinical models. A phase I clinical trial has further established its safety and tolerability in patients with advanced solid tumors, alongside demonstrating target engagement through the inhibition of intratumoral MMP activity. This document consolidates the available quantitative data, details key experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to serve as a critical resource for researchers, scientists, and drug development professionals.

## Introduction

The metastatic cascade is a multi-step process involving local invasion, intravasation, survival in the circulation, extravasation, and colonization at a distant site. A crucial aspect of this process is the degradation of the extracellular matrix (ECM), a complex network of proteins and macromolecules that provides structural and biochemical support to surrounding cells. Matrix

metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a pivotal role in ECM remodeling.<sup>[1][2]</sup> Among the various MMPs, gelatinases A (MMP-2) and B (MMP-9) are of particular interest in oncology as they degrade type IV collagen, a major component of the basement membrane, thereby facilitating tumor cell invasion and angiogenesis.<sup>[2]</sup>

**S 3304** is a potent and selective inhibitor of MMP-2 and MMP-9.<sup>[2][3]</sup> Its non-cytotoxic nature and oral bioavailability make it an attractive therapeutic candidate for the long-term management of metastatic disease.<sup>[1][2]</sup> This guide will delve into the technical details of **S 3304**, providing a foundational understanding for its continued investigation and potential clinical development.

## Mechanism of Action

**S 3304** exerts its anti-metastatic effects primarily through the inhibition of MMP-2 and MMP-9.<sup>[2][3]</sup> By binding to the active site of these enzymes, **S 3304** prevents the degradation of the ECM, thereby impeding the initial steps of cancer cell invasion and the formation of new blood vessels (angiogenesis) required for tumor growth and dissemination.<sup>[4]</sup>



[Click to download full resolution via product page](#)

**Figure 1:** Mechanism of Action of **S 3304**.

## Preclinical Studies

In vivo pharmacological studies have demonstrated the anti-angiogenic and anti-metastatic efficacy of **S 3304**.

### Inhibition of Angiogenesis

Oral administration of **S 3304** at doses ranging from 20 to 200 mg/kg was shown to inhibit angiogenesis in a mouse dorsal air sac model.[2]

### Inhibition of Metastasis

Preclinical studies in murine models have shown potent inhibition of metastasis with oral administration of **S 3304**.[3]

- Lewis Murine Lung Carcinoma Model: **S 3304** demonstrated potent inhibition of metastatic lung colonization.
- C-1H Human Colon Cancer Model: **S 3304** resulted in potent inhibition of liver metastasis following implantation into the spleen.

## Clinical Studies: Phase I Trial

A phase I, open-label, dose-escalation study was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of **S 3304** in patients with advanced and refractory solid tumors.[1]

### Study Design

- Population: Patients with histologically confirmed solid tumors for which standard therapy did not exist or was no longer effective.
- Dose Escalation: Four dose levels were evaluated: 800 mg, 1600 mg, 2400 mg, and 3200 mg, administered orally twice daily (BID).[1]
- Primary Objectives: To determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and the safety profile of **S 3304**.

- Secondary Objectives: To characterize the pharmacokinetic profile and to assess the intratumoral MMP inhibitory activity.

## Quantitative Data

| Characteristic                              | Value            |
|---------------------------------------------|------------------|
| Number of Patients                          | 32               |
| Median Age (range)                          | 58 years (33-77) |
| Gender (Male/Female)                        | 19 / 13          |
| ECOG Performance Status                     | 0-1              |
| Prior Chemotherapy Regimens (median, range) | 3 (1-10)         |

Data sourced from Chiappori et al., 2007.[\[1\]](#)

| Dose Level (mg BID) | Cmax ( $\mu\text{g}/\text{mL}$ )<br>(mean $\pm$ SD) | AUC0-8h ( $\mu\text{g}\cdot\text{h}/\text{mL}$ )<br>(mean $\pm$ SD) | Tmax (h) (median) |
|---------------------|-----------------------------------------------------|---------------------------------------------------------------------|-------------------|
| 800                 | 6.8 $\pm$ 3.5                                       | 26.5 $\pm$ 12.8                                                     | 2.0               |
| 1600                | 8.9 $\pm$ 4.1                                       | 41.1 $\pm$ 19.9                                                     | 2.0               |
| 2400                | 10.1 $\pm$ 4.9                                      | 50.2 $\pm$ 25.4                                                     | 2.0               |
| 3200                | 12.5 $\pm$ 5.7                                      | 65.8 $\pm$ 30.1                                                     | 2.5               |

Data sourced from Chiappori et al., 2007.[\[1\]](#)

| Dose Level (mg BID) | Number of Evaluable Patients | Mean % Inhibition of MMP Activity |
|---------------------|------------------------------|-----------------------------------|
| 800                 | 6                            | 58.3                              |
| 1600                | 5                            | 62.4                              |
| 2400                | 4                            | 49.5                              |
| 3200                | 3                            | -79.3*                            |

\*The negative mean inhibitory activity at the highest dose was due to one patient with a 397% increase in MMP activity.<sup>[1]</sup> Data sourced from Chiappori et al., 2007.<sup>[1]</sup>

## Safety and Tolerability

**S 3304** was generally well-tolerated. The most common drug-related adverse events were gastrointestinal in nature, including nausea, vomiting, and diarrhea, and were mostly grade 1 or 2 in severity. No dose-limiting toxicities were observed, and the maximum tolerated dose was not reached.<sup>[1]</sup>

## Experimental Protocols

### Preclinical Metastasis Models



[Click to download full resolution via product page](#)

**Figure 2:** Preclinical Experimental Workflow.

- Lewis Murine Lung Carcinoma Model:
  - Cell Culture: Lewis lung carcinoma cells are cultured in appropriate media.
  - Animal Model: C57BL/6 mice are typically used.

- Tumor Cell Injection: A suspension of Lewis lung carcinoma cells is injected intravenously (e.g., via the tail vein) to induce pulmonary metastases.[5][6]
- Treatment: **S 3304** is administered orally at specified doses and schedules.
- Assessment of Metastasis: At the end of the study period, mice are euthanized, and the lungs are harvested. The number and size of metastatic nodules on the lung surface are quantified.[5]
- C-1H Human Colon Cancer Liver Metastasis Model:
  - Cell Culture: C-1H human colon cancer cells are maintained in culture.
  - Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
  - Tumor Cell Implantation: A suspension of C-1H cells is injected into the spleen. The cells subsequently travel to the liver via the portal circulation and form metastases.
  - Treatment: **S 3304** is administered orally.
  - Assessment of Metastasis: After a defined period, the mice are euthanized, and the livers are excised. The extent of liver metastasis is determined by counting the number of tumor nodules or by measuring the tumor burden.

## Film In Situ Zymography (FIZ)



[Click to download full resolution via product page](#)

**Figure 3:** Film In Situ Zymography Workflow.

Film in situ zymography (FIZ) is a technique used to detect and localize gelatinolytic activity directly within tissue sections.[\[7\]](#)

- **Tissue Preparation:** Fresh tumor biopsies are embedded in an optimal cutting temperature (OCT) compound and snap-frozen.
- **Cryosectioning:** Frozen tissue sections (e.g., 10  $\mu$ m thick) are prepared using a cryostat and mounted on glass slides.
- **Incubation:** The tissue sections are overlaid with a gelatin-containing film. The slides are then incubated in a humidified chamber at 37°C to allow for enzymatic degradation of the gelatin by MMPs present in the tissue.
- **Staining:** The gelatin film is stained with a solution such as Coomassie Brilliant Blue.

- Analysis: Areas of gelatin degradation appear as clear zones against a blue background. The intensity of these clear zones, which corresponds to the level of MMP activity, is quantified using image analysis software.[7]

## Conclusion and Future Directions

**S 3304** is a potent and selective inhibitor of MMP-2 and MMP-9 with demonstrated anti-metastatic and anti-angiogenic properties in preclinical models. The phase I clinical trial has established its safety and tolerability in patients with advanced solid tumors and has provided evidence of target engagement. The quantitative data and detailed protocols presented in this guide offer a valuable resource for the scientific community.

Future research should focus on several key areas:

- Phase II Clinical Trials: Well-designed phase II studies are needed to evaluate the efficacy of **S 3304** in specific cancer types with high metastatic potential and elevated MMP-2/9 expression.
- Combination Therapies: Investigating the synergistic potential of **S 3304** with other anti-cancer agents, such as chemotherapy or targeted therapies, could lead to more effective treatment regimens.
- Biomarker Development: The identification of predictive biomarkers to select patients most likely to respond to **S 3304** therapy is crucial for its successful clinical translation.

In conclusion, **S 3304** represents a promising therapeutic agent for the challenging clinical problem of tumor metastasis. Further investigation is warranted to fully elucidate its clinical potential and to bring this novel therapy to patients in need.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A phase I pharmacokinetic and pharmacodynamic study of s-3304, a novel matrix metalloproteinase inhibitor, in patients with advanced and refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. Inhibition of pulmonary metastasis of Lewis lung carcinoma by a glucan, Schizophyllan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of experimental pulmonary metastasis of Lewis lung carcinoma by orally administered beta-glucan in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of gelatinolytic activity in tumor tissues by synthetic matrix metalloproteinase inhibitor: application of film in situ zymography - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [S 3304: A Potent Inhibitor of Matrix Metalloproteinases in Tumor Metastasis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1680440#s-3304-and-its-role-in-tumor-metastasis>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)